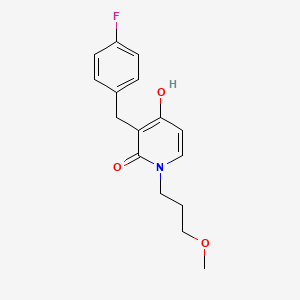![molecular formula C13H13FN2O B2382829 1-[1-(4-fluorobencil)-2-metil-1H-imidazol-4-il]-1-etanona CAS No. 860785-14-4](/img/structure/B2382829.png)
1-[1-(4-fluorobencil)-2-metil-1H-imidazol-4-il]-1-etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a 4-fluorobenzyl group and a methyl group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone has several scientific research applications, including:
Métodos De Preparación
The synthesis of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the fluorobenzyl group can enhance the compound’s binding affinity and selectivity for certain receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can be compared with other similar compounds, such as:
AB-FUBINACA: An indazole-type synthetic cannabinoid containing a 4-fluorobenzyl substituent.
ADB-FUBICA: Another synthetic cannabinoid with a similar structure, used in studies on psychoactive substances.
4-Fluorobenzyl bromide: A precursor in the synthesis of various fluorobenzyl derivatives, including pharmaceuticals and agrochemicals.
The uniqueness of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9(17)13-8-16(10(2)15-13)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAWHFIZXSIPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)


![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)

![N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2382766.png)
![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)
